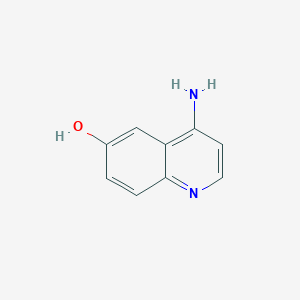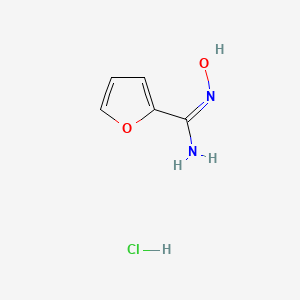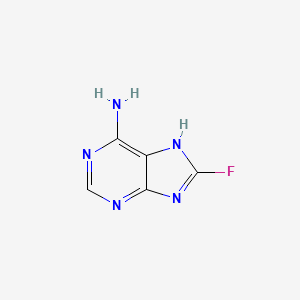
2-Chloro-4-hydroxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxynicotinaldehyde typically involves the chlorination of 4-hydroxynicotinaldehyde. One common method includes the reaction of 4-hydroxynicotinaldehyde with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Chloro-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2-Chloro-4-hydroxynicotinic acid.
Reduction: 2-Chloro-4-hydroxy-3-pyridinemethanol.
Substitution: 2-Amino-4-hydroxynicotinaldehyde or 2-Thio-4-hydroxynicotinaldehyde.
科学的研究の応用
2-Chloro-4-hydroxynicotinaldehyde has several applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-hydroxynicotinaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards molecular targets
類似化合物との比較
Similar Compounds
2-Chloro-4-hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
2-Chloro-4-hydroxyquinoline: Contains a quinoline ring, offering different electronic properties.
2-Chloro-4-hydroxycinnamaldehyde: Features a cinnamaldehyde backbone, providing different reactivity.
Uniqueness
2-Chloro-4-hydroxynicotinaldehyde is unique due to its combination of a pyridine ring with both chlorine and hydroxyl substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and biological interactions .
特性
分子式 |
C6H4ClNO2 |
|---|---|
分子量 |
157.55 g/mol |
IUPAC名 |
2-chloro-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-6-4(3-9)5(10)1-2-8-6/h1-3H,(H,8,10) |
InChIキー |
MWYNHWODAXORNR-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C(C1=O)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)





![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)



![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)

![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)
![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
